Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate
Description
Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate is a fluorinated aromatic ester characterized by a benzoate core with fluorine atoms at the 2- and 6-positions and a methoxymethoxy (-OCH₂OCH₃) group at the 3-position. The ethyl ester group enhances lipophilicity compared to methyl analogs, while the fluorine atoms contribute to electronic effects (e.g., electron-withdrawing properties) that influence reactivity and stability. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, where fluorinated aromatic systems are prevalent due to their metabolic stability and bioactivity .
Properties
IUPAC Name |
ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O4/c1-3-16-11(14)9-7(12)4-5-8(10(9)13)17-6-15-2/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWKZGCZMDNLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)OCOC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate typically involves the esterification of 2,6-difluoro-3-(methoxymethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, nucleophiles for substitution, and oxidizing agents for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate has been explored for its potential as an antimicrobial agent. Studies have shown that fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties and ability to interact with biological targets more effectively than their non-fluorinated counterparts .
Case Study: Antimicrobial Activity
In a comparative study, derivatives of difluorobenzamides were synthesized and evaluated against various strains of Staphylococcus aureus. The fluorinated analogs demonstrated superior antimicrobial efficacy compared to non-fluorinated versions .
Material Science
The compound's unique structural features make it suitable for applications in material science, particularly in the development of polymers and coatings with enhanced properties such as thermal stability and chemical resistance.
Case Study: Polymer Development
Research has indicated that incorporating this compound into polymer matrices can improve their mechanical properties and resistance to degradation under environmental stressors. This application is particularly relevant for coatings used in harsh industrial environments .
Drug Design
The compound serves as a valuable intermediate in the synthesis of more complex drug molecules. Its ability to modify pharmacokinetic properties makes it a target for structure-activity relationship (SAR) studies.
Case Study: QSAR Modeling
Quantitative structure-activity relationship (QSAR) studies have utilized this compound as a scaffold for designing new inhibitors targeting specific biological pathways. The predictive models developed have shown promising results in identifying potential drug candidates with improved efficacy and reduced side effects .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity to target proteins.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 3-methoxymethoxy group in the target compound distinguishes it from 4-methoxy analogs (e.g., Methyl/ethyl 2,6-difluoro-4-methoxybenzoate). The 3-position substitution may induce steric hindrance or alter electronic distribution compared to para-substituted analogs .
- Functional Groups : The methoxymethoxy group (-OCH₂OCH₃) in the target compound acts as a hydrolytically sensitive protecting group, unlike the stable methoxy (-OCH₃) or hydroxy (-OH) groups in other analogs .
Fluorination Effects
Fluorine atoms at the 2- and 6-positions enhance the compound’s stability by reducing electron density on the aromatic ring. This contrasts with non-fluorinated analogs like ethyl 2-methoxybenzoate, which lack such stabilization and may exhibit lower thermal or oxidative resistance .
Biological Activity
Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate (CAS No. 1384476-81-6) is a fluorinated benzoate derivative that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including two fluorine atoms and a methoxymethoxy group, which may influence its reactivity and interactions with biological macromolecules.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂F₂O₄
- Molecular Weight : 246.21 g/mol
- Structural Features :
- Fluorination : The presence of fluorine atoms at the 2 and 6 positions enhances the compound's stability and lipophilicity.
- Methoxymethoxy Group : This ether functionality may contribute to the compound's solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-difluoro-5-(methoxymethoxy)benzene with ethyl cyanoformate in the presence of sec-butyllithium in anhydrous tetrahydrofuran (THF). This method yields the target compound with a reported yield of approximately 82% .
Interaction Studies
Research into the biological activity of this compound has focused on its potential interactions with various biological macromolecules. Preliminary studies suggest that this compound may exhibit significant reactivity towards enzymes and receptors, which could lead to therapeutic applications.
Case Studies
While direct case studies specifically involving this compound are scarce, related research provides insights into its potential applications:
- Fluorinated Compounds : Studies have demonstrated that fluorinated derivatives can enhance the biological activity of compounds by improving their binding affinity to target proteins. For instance, halogenated derivatives have shown increased antiviral activity against various pathogens .
- Antiviral Activity : Some fluorinated compounds have been evaluated for their antiviral properties, exhibiting activity against viruses such as hepatitis E and Chikungunya. The presence of fluorine in these compounds often correlates with improved efficacy .
Comparative Analysis
The following table summarizes key structural features and biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Two fluorine atoms; methoxymethoxy group | Potential antimicrobial and enzyme inhibition |
| Ethyl 2,6-difluoro-3-methylbenzoate | Two fluorine atoms; methyl group | Moderate antimicrobial activity |
| Ethyl 2-fluoro-3-methoxybenzoate | One fluorine atom; methoxy group | Limited data on biological activity |
| Ethyl 3-(methoxymethoxy)-benzoate | No fluorine substitutions; methoxymethoxy group | Lacks enhanced activity due to no fluorination |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate, and how do substituent positions influence reaction efficiency?
- Methodology : The synthesis typically involves sequential functionalization of the benzene ring. For example, fluorination at the 2- and 6-positions can be achieved via electrophilic aromatic substitution using HF-based reagents. The methoxymethoxy group at position 3 is introduced via nucleophilic substitution with methoxymethyl chloride under alkaline conditions (e.g., NaH or K₂CO₃). Ethyl esterification is finalized using ethanol under acidic catalysis .
- Key Considerations : Steric hindrance from fluorine substituents may slow down methoxymethoxy introduction; elevated temperatures (80–100°C) and polar aprotic solvents (DMF, DMSO) improve yields .
Q. How does hydrolysis of this compound proceed under varying pH conditions?
- Methodology : Hydrolysis under acidic conditions (e.g., H₂SO₄/H₂O) primarily cleaves the ethyl ester to yield 2,6-difluoro-3-(methoxymethoxy)benzoic acid. In basic media (NaOH/EtOH), both the ester and methoxymethoxy groups may hydrolyze, producing dihydroxybenzoic acid derivatives .
- Data Analysis : Stability varies with substituents. For analogous ethyl benzoates, ortho-substituted halogens (e.g., bromine) reduce hydrolysis rates due to steric/electronic effects (e.g., t₁/₂ = 15 min for ethyl 2-bromo benzoate vs. 12 min for para-substituted analogs) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹⁹F NMR : Resolve fluorine coupling patterns (e.g., J₃-F ~12–15 Hz for meta-F) and methoxymethoxy proton splitting (δ ~4.8–5.2 ppm).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are standard for resolving steric effects from fluorine and methoxymethoxy groups .
- HRMS : Confirm molecular ion ([M+H]⁺ expected at m/z ~274.05 for C₁₁H₁₁F₂O₄) .
Advanced Research Questions
Q. How do electronic effects of fluorine and methoxymethoxy groups influence reactivity in cross-coupling reactions?
- Mechanistic Insights : Fluorine’s electron-withdrawing nature activates the ring for nucleophilic attack but deactivates it for electrophilic substitution. The methoxymethoxy group acts as an electron donor via resonance, creating regioselective reactivity at position 4. For example, Suzuki-Miyaura coupling at position 4 requires Pd(OAc)₂/XPhos catalysts to overcome steric barriers .
- Data Contradiction : Fluorine’s meta-directing effect may conflict with methoxymethoxy’s ortho/para-directing behavior, necessitating computational modeling (DFT) to predict dominant pathways .
Q. What conformational dynamics govern this compound’s interaction with bacterial FtsZ proteins?
- Experimental Design : Molecular docking (AutoDock Vina) and MD simulations reveal that the 2,6-difluoro motif stabilizes binding to FtsZ’s allosteric site. The methoxymethoxy group enhances solubility and reduces off-target interactions. Competitive assays with GTPase activity inhibitors (e.g., PC190723) validate specificity .
- Validation : Crystallographic data (PDB: 6VWN) confirms binding pose alignment with docking predictions .
Q. How does hydrolytic stability in biological matrices compare to in vitro conditions?
- Methodology : Incubate the compound in rat plasma vs. PBS (pH 7.4) at 37°C. LC-MS/MS quantifies degradation products. For analogs, plasma esterases accelerate hydrolysis (t₁/₂ ~30 min) compared to buffer (t₁/₂ >2 h). Methoxymethoxy groups may shield the ester from enzymatic cleavage .
- Contradictions : In vitro base hydrolysis may overestimate stability compared to in vivo conditions due to enzyme-specific pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
